molecular formula C11H21N5OS B166297 Methoprotryne CAS No. 841-06-5

Methoprotryne

Cat. No. B166297
CAS RN: 841-06-5
M. Wt: 271.39 g/mol
InChI Key: DDUIUBPJPOKOMV-UHFFFAOYSA-N
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Description

Methoprotryne is a member of 1,3,5-triazines . It is a herbicide that is not used in the USA, but is used in Europe on various crops .


Molecular Structure Analysis

The molecular formula of Methoprotryne is C11H21N5OS . The IUPAC name is 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine . The molecular weight is 271.39 g/mol .


Physical And Chemical Properties Analysis

Methoprotryne has a melting point of 68-70℃ and a boiling point of 444.1±47.0 °C . Its density is 1.186 g/cm3 at 20℃ and it has a refractive index of 1.5430 . The water solubility is 0.32g/L at 20 ºC .

Scientific Research Applications

Electrochemical Detection

Methoprotryne, along with terbutryn, has been studied for its electrochemical detection using adsorptive stripping voltammetry on a hanging mercury drop electrode. This sensitive method enables the determination of these herbicides at nanomolar levels. The adsorption of methoprotryne on the mercury electrode and the influence of various experimental parameters on its detection have been systematically studied (Pedrero et al., 1993).

Phytotoxicity Studies

Research has been conducted on the phytotoxicity of methoprotryne in relation to cotton. It was found that while all triazine herbicides studied inhibited photosynthesis in seedlings, the phytotoxicity levels differed when applied to soil or roots. Methoprotryne, among other herbicides, entered seedlings primarily through the root system (Eshel & Ilani, 1975).

Adsorptive Stripping Voltammetry

Another study on the electrochemical behavior of triazine herbicides, including methoprotryne, used fast scan differential pulse voltammetry. This method, utilizing adsorptive stripping voltammetry in Britton-Robinson buffers, enabled the determination of very low contents of these herbicides in water samples, highlighting its potential for environmental monitoring (Skopalová & Kotouček, 1995).

Selective Action in Agriculture

The selective action of methoprotryne for controlling wild canarygrass in wheat has been investigated. The study found that methoprotryne effectively controlled canarygrass through both pre- and post-emergence applications. However, it also exhibited higher phytotoxicity to wheat compared to other herbicides, indicating the need for careful application in agricultural settings (Eshel, 1972).

Soil Adsorption Studies

Research on the adsorption of nitrogenated herbicides by soil humic acids included methoprotryne. This study provided insights into the mechanisms of adsorption, such as ionic bonds and hydrogen bonding, and highlighted differences in the extent of adsorption between different types of herbicides (Senesi & Testini, 1980).

Safety And Hazards

Methoprotryne is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is recommended to immediately rinse with water .

properties

IUPAC Name

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUIUBPJPOKOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5OS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040286
Record name Methoprotryne
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Molecular Weight

271.39 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Methoprotryne
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Solubility

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page.
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Density

1.186 g/cu cm @ 20 °C
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Vapor Pressure

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C
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Mechanism of Action

Inhibits photosynthesis., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
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Product Name

Methoprotryne

Color/Form

CRYSTALLINE SOLID, Colorless powder

CAS RN

841-06-5
Record name Methoprotryne
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Melting Point

68-70 °C
Record name METHOPROTRYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
M Pedrero, V Calvo, FJM de Villena, JM Pingarrón… - Analyst, 1993 - pubs.rsc.org
… O x 10-8 rnol I-' methoprotryne, respectively. The … for methoprotryne and terbutryn was evaluated. Finally, the methods were applied to the determination of terbutryn and methoprotryne …
Number of citations: 27 pubs.rsc.org
Y Eshel - Weed Research, 1972 - Wiley Online Library
… Canarygrass was controlled by pre- and post-emergence applications of methoprotryne and terbutryne. The phytotoxicity of methoprotryne to wheat was higher than that of terbutryne. …
Number of citations: 6 onlinelibrary.wiley.com
P Hermant, H Florentin, G Portier… - Study of various pre …, 1965 - cabdirect.org
… France in 1964 showed that rates of A 1404 (methoprotryne 25%) containing as little as … ) containing methoprotryne 22.5%+ simazine 5% was not more selective than methoprotryne …
Number of citations: 0 www.cabdirect.org
J Stryckers - Weed Research, 1976 - Wiley Online Library
… sardous after simazine + methoprotryne, and oi Aphanes … of mecoprop and simazine + methoprotryne respectively, a … (in May and July) and simazine + methoprotryne (in May) was the …
Number of citations: 2 onlinelibrary.wiley.com
N Senesi, C Testini - Soil Science, 1980 - journals.lww.com
… The purpose of the present paper was to examine the possible interactions of two s-triazines, prometone and methoprotryne, and two substituted ureas, monuron and fenuron, with …
Number of citations: 83 journals.lww.com
J Skopalová, M Kotouček - Fresenius' journal of analytical chemistry, 1995 - Springer
… of the solutions of three compounds: desmetryne, methoprotryne and atrazine (c--5x 10 -42 x 10- 3 mol/1). The reduction of methoprotryne and atrazine was carried out for 1 h in H2SO4 …
Number of citations: 54 link.springer.com
R Heitefuss, W Brandes - Nachrichtenblatt des Deutschen …, 1970 - cabdirect.org
… , simazine±methoprotryne and terbutryne, but not after ioxynil, dinoseb acetate or MCPA+ 2, 4-D. The pre-disposing effect of monolinuron and simazine±methoprotryne to mildew was …
Number of citations: 2 www.cabdirect.org
H De Vroey - Triazines in the control of blackgrass and silky apera …, 1965 - cabdirect.org
A mixture containing methoprotryne (17.5%)+ simazine (10%) was preferred to one in which the proportions of the respective constituents were 22.5 and 5% for controlling blackgrass (…
Number of citations: 0 www.cabdirect.org
A Aamisepp, K Avholm - … in Sweden: occurrence, biology and control …, 1970 - cabdirect.org
In Sweden, A. spicaventi is troublesome in the south and south-east. In sandy soil with a maximum water-holding capacity of about 50%, A. spicaventi seed showed the highest% …
Number of citations: 9 www.cabdirect.org
M Pedrero, P Soriano, R Galvez… - QUIMICA …, 1995 - EDICIONES UNIVERSIDAD DE …
Number of citations: 3

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